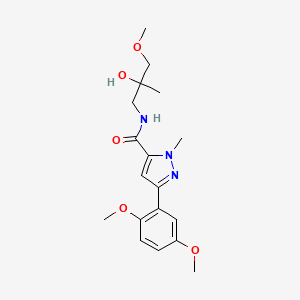

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-18(23,11-24-3)10-19-17(22)15-9-14(20-21(15)2)13-8-12(25-4)6-7-16(13)26-5/h6-9,23H,10-11H2,1-5H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAHVLUJGQJBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=NN1C)C2=C(C=CC(=C2)OC)OC)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevance in medicinal chemistry.

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

- IUPAC Name : this compound.

Biological Activities

The compound exhibits a variety of biological activities, which are summarized below:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study highlighted the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed notable activity against Escherichia coli and Staphylococcus aureus using the well diffusion method .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 12 |

2. Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this one have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In comparative studies, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

3. Anticancer Potential

Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways associated with cell survival and proliferation . Research has shown that compounds with similar structures can lead to significant reductions in tumor growth in animal models.

Case Study 1: Antimicrobial Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that certain modifications to the pyrazole structure enhanced its efficacy against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in mice. The results demonstrated that these compounds significantly reduced swelling compared to the control group, suggesting a promising avenue for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamides with Varied Aromatic Substitutions

- 3-(4-Fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1396869-98-9) Structural Difference: Replaces the 2,5-dimethoxyphenyl group with a 4-fluorophenyl moiety. Implications: The electron-withdrawing fluorine atom may enhance metabolic stability compared to methoxy groups, while reducing π-π stacking interactions due to decreased aromatic electron density. No direct biological data are available, but fluorinated analogs often exhibit improved bioavailability .

- N-(2-Methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 957478-54-5) Structural Difference: Features a 2-methoxyphenyl amide substituent and a propyl group at pyrazole position 3. Implications: The simpler aromatic substitution (single methoxy vs. The propyl group increases lipophilicity (logP ~2.5 estimated), which may affect membrane permeability .

Pyrazole Carboxamides with Heterocyclic Modifications

- 3-(2,5-Dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 2034593-59-2) Structural Difference: Contains a furan-pyrazole hybrid side chain instead of the hydroxy-methoxy-methylpropyl group. Such modifications are common in kinase inhibitors targeting ATP-binding pockets .

Chlorinated Pyrazole Carboxamides

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p) Structural Difference: Chlorine at pyrazole position 5 and cyano groups enhance electron-withdrawing effects. Data:

- 3a : Yield 68%, mp 133–135°C, molecular ion [M+H]⁺ 403.1 .

- 3b (4-chlorophenyl variant) : mp 171–172°C, [M+H]⁺ 437.1, indicating higher crystallinity due to chloro substitution .

- Implications : Chlorine increases molecular polarity and may improve target affinity but reduce solubility.

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction parameters be systematically optimized?

Methodological Answer:

- Design of Experiments (DoE): Use statistical methods to optimize reaction parameters (e.g., solvent choice, temperature, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables like reaction time and reagent stoichiometry .

- Reaction Path Search: Apply computational quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways, minimizing trial-and-error approaches .

- Example Workflow:

- Screen solvents (DMF, THF, DCM) and bases (K₂CO₃, NaH) using a Plackett-Burman design.

- Optimize temperature (60–120°C) and catalyst ratios via response surface methodology.

Q. How can spectroscopic techniques confirm structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR: Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations) to verify substituent positions, particularly methoxy and hydroxy groups .

- FT-IR: Validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and hydrogen bonding via O-H stretches.

- Mass Spectrometry: Confirm molecular weight (e.g., HRMS) and fragmentation patterns to rule out byproducts.

Q. What strategies ensure stability during storage and handling?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen/air atmospheres.

- Accelerated Stability Studies: Expose the compound to controlled humidity (40–80% RH) and temperature (25–40°C) over 4–12 weeks, monitoring degradation via HPLC .

- Light Sensitivity: Use UV-vis spectroscopy to assess photolytic degradation under UV-A/UV-B exposure.

Advanced Research Questions

Q. How can computational modeling predict reactivity and derivative formation?

Methodological Answer:

-

Reactivity Prediction: Use molecular docking or molecular dynamics to simulate interactions with biological targets (e.g., enzymes) or predict sites for electrophilic substitution (e.g., methoxy group oxidation to quinones) .

-

Derivative Design: Apply retrosynthetic analysis (e.g., via ChemAxon or Schrödinger software) to plan functional group modifications, such as replacing methoxy with halogen substituents .

-

Table: Predicted Reactivity Pathways

Reaction Type Reagents Predicted Products Oxidation KMnO₄ Quinone derivatives Reduction LiAlH₄ Amine intermediates Halogenation Br₂/Fe Brominated analogs

Q. How to resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Meta-Analysis: Systematically compare literature protocols (e.g., solvent purity, catalyst source) using tools like PRISMA guidelines to identify variables affecting reproducibility .

- Controlled Replication: Repeat conflicting studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental factors.

- Statistical Validation: Apply ANOVA or t-tests to assess significance of yield variations across methodologies (e.g., microwave vs. conventional heating) .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography: Use preparative HPLC with C18 columns (acetonitrile/water gradient) or size-exclusion chromatography for high-purity isolation.

- Membrane Technologies: Employ nanofiltration or reverse osmosis to separate byproducts based on molecular weight cut-offs .

- Crystallization Screening: Test solvents (ethanol, ethyl acetate) and anti-solvents (hexane) to optimize crystal habit and purity.

Q. How do substituent positions influence physicochemical properties?

Methodological Answer:

-

QSAR Modeling: Correlate substituent electronic effects (Hammett σ values) with logP, solubility, or melting points using multivariate regression .

-

Comparative Analysis: Synthesize analogs (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy variants) and compare:

Property 2,5-Dimethoxy 3,4-Dimethoxy LogP (calculated) 2.8 3.1 Aqueous Solubility 0.12 mg/mL 0.08 mg/mL

Data Contradiction Analysis

Q. How to address discrepancies in biological assay results across studies?

Methodological Answer:

- Assay Standardization: Validate cell lines (e.g., HepG2 vs. HEK293) and control compounds in parallel to ensure consistency.

- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values, accounting for batch-to-batch variability in compound purity .

- Orthogonal Assays: Confirm activity via fluorescence polarization (binding affinity) and Western blot (target protein modulation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.